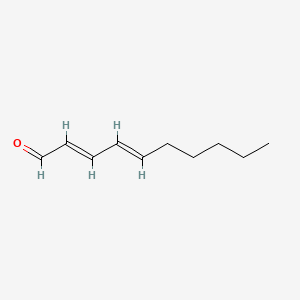

2,4-Decadienal

Description

2,4-Decadienal has been reported in Streptomyces, Citrus reticulata, and other organisms with data available.

trans,trans-2,4-decadienal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-deca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKTMZYLHNFPL-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024911 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |

| Record name | 2,4-Decadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.876 | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25152-84-5, 2363-88-4, 30551-18-9 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-trans-4-trans-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-Deca-2,4-dienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-decadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-2,4-decadien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Decadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal is an unsaturated aldehyde that is a significant component of the aroma and flavor of many cooked foods, particularly those containing fats and oils rich in linoleic acid.[1] It is a product of lipid peroxidation and is found in a wide variety of food items, including butter, cooked beef, fish, potato chips, and roasted peanuts. Beyond its role in food chemistry, this compound has garnered attention in toxicological and biomedical research due to its reactive nature and potential physiological effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis and purification methods, chemical reactivity, and toxicological profile, presented with detailed experimental protocols and data visualizations to support advanced research and development.

Physicochemical Properties

This compound is a pale yellow liquid with a characteristic fatty, orange-like odor.[2] Its chemical and physical properties are summarized in the tables below. The most common isomer is the (2E,4E)-form, also known as trans,trans-2,4-decadienal.

Table 1: General and Physical Properties of (2E,4E)-2,4-Decadienal

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molecular Weight | 152.23 g/mol | [2] |

| Appearance | Pale yellow to dark brown liquid | |

| Odor | Strong green, fatty, orange-like | |

| Boiling Point | 114-116 °C at 10 mmHg; 227.73 °C (estimated) | |

| Melting Point | Not available | |

| Density | 0.857 - 0.872 g/cm³ at 20-25 °C | |

| Refractive Index | 1.512 - 1.518 at 20 °C | |

| Vapor Pressure | >1 (vs air) | |

| Flash Point | 101 °C | |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils. | |

| logP (o/w) | 3.419 (estimated) |

Synthesis and Purification

Synthesis of (2E,4E)-2,4-Decadienal

A common method for the synthesis of this compound is the condensation reaction between hexaldehyde and crotonaldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

Materials:

-

Hexaldehyde

-

Crotonaldehyde

-

Base catalyst (e.g., sodium hydroxide)

-

Solvent (e.g., ethanol)

-

Acid for neutralization (e.g., acetic acid)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer, condenser, and dropping funnel, dissolve the base catalyst in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of hexaldehyde and crotonaldehyde to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the completion of the condensation reaction.

-

Neutralize the reaction mixture with an appropriate acid.

-

Perform a liquid-liquid extraction to separate the organic layer containing the product.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt like sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product can be purified using column chromatography.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Mobile phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the non-polar solvent of the mobile phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity by adding more of the polar solvent.

-

Collect the eluent in fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chemical Reactivity and Degradation

This compound is a reactive molecule due to the presence of the aldehyde functional group and the conjugated double bonds. It can undergo various reactions, including oxidation, reduction, and addition reactions.

Under conditions of heat and in the presence of water, this compound can degrade through a retro-aldol condensation reaction to form 2-octenal and ethanal. Further degradation of 2-octenal can yield hexanal and ethanal. The degradation of this compound is accelerated by heat but is independent of oxygen.

Caption: Degradation pathway of this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1H and 13C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is free of any solid particles by filtering if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

-

1H NMR: Acquire the spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz). Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-2 seconds.

-

13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a higher sample concentration (50-100 mg) and a greater number of scans are typically required. Proton decoupling is used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance.

Characteristic IR absorptions for aldehydes include a strong C=O stretching band and C-H stretching bands for the aldehyde proton.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

For analysis of this compound in a matrix like edible oil, an extraction step is necessary. This can be achieved by liquid-liquid extraction with a solvent such as acetonitrile.

-

The extracted sample may require derivatization for improved chromatographic performance and sensitivity.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of all components.

-

MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a mass range appropriate for identifying this compound and its fragments.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis

Sample Preparation:

-

Similar to GC-MS, samples in complex matrices require extraction.

-

For aldehydes, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance detection by UV-Vis spectroscopy.

HPLC Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of the derivatized aldehyde.

Biological Activity and Toxicology

This compound has been the subject of numerous toxicological studies due to its presence in the human diet and its reactive nature. It has been shown to be cytotoxic to various cell types, including human diploid fibroblasts and endothelial cells.

Table 2: Summary of In Vitro Toxicological Data for this compound

| Cell Type | Endpoint | Observation | Reference |

| Human Diploid Fibroblasts | Cytotoxicity | Among the most toxic of linoleic acid autoxidation products. | |

| Human Endothelial Cells | Cytotoxicity | LC₅₀ of 9 µM. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | Dose- and time-dependent reduction in cell viability (IC₅₀ = 15.37 µM after 24h). |

In vivo studies in rodents have shown that oral administration of this compound can lead to decreased body weight and lesions in the forestomach and olfactory epithelium at high doses. The no-observed-adverse-effect level (NOAEL) has been determined in these studies.

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

-

Human cell line (e.g., HUVECs)

-

Cell culture medium and supplements

-

This compound stock solution

-

Cell viability assay kit (e.g., MTT or LDH release assay)

-

Microplate reader

Procedure:

-

Culture the cells in a suitable multi-well plate until they reach the desired confluency.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Expose the cells to the different concentrations of this compound for a specified period (e.g., 24 hours).

-

After the exposure period, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells compared to an untreated control.

Metabolic Pathways

In vivo, this compound is metabolized through two primary pathways. The first involves the oxidation of the aldehyde group to a carboxylic acid, forming 2,4-decadienoic acid. The second pathway involves conjugation with glutathione (GSH), followed by breakdown and reduction to yield cysteine-conjugated 2,4-decadien-1-ol.

Caption: In vivo metabolic pathways of this compound.

Conclusion

This compound is a chemically reactive α,β-unsaturated aldehyde with significant implications in food science and toxicology. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis, purification, and analysis, as well as its reactivity and biological effects. The provided experimental protocols and data visualizations are intended to serve as a valuable resource for researchers and professionals working with this important compound. A thorough understanding of the properties of this compound is crucial for assessing its impact on food quality and human health.

References

The Chemistry of a Potent Aroma: A Technical Guide to the Natural Sources and Biosynthesis of 2,4-Decadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal is a naturally occurring aldehyde, a key contributor to the aroma and flavor profiles of a diverse range of foods and other natural products. As a product of lipid peroxidation, its presence can be indicative of oxidative processes in biological systems and food matrices. This technical guide provides an in-depth exploration of the natural sources of this compound and the intricate biosynthetic pathways that lead to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of food science, natural product chemistry, and drug development, offering detailed quantitative data, experimental protocols, and visual representations of the underlying biochemical processes.

Natural Sources of this compound

This compound is widespread in nature, primarily formed through the oxidation of polyunsaturated fatty acids. Its presence has been documented in a variety of foods, particularly those that have undergone heating or processing, as well as in some plants and fungi.

Food Products

The most significant sources of this compound are cooked and processed foods, where the high temperatures and presence of lipids create ideal conditions for its formation. Edible oils, especially those rich in linoleic acid, are major precursors.

Table 1: Quantitative Data of this compound in Edible Oils and Fried Foods

| Food Source | Condition | Concentration Range | Reference |

| Sunflower Oil | Frying | 0.3–119.7 mg/kg | [1] |

| Cottonseed Oil | Frying | 13.3–92.7 mg/kg | [1] |

| Palm Oil | Frying | 4.1–44.9 mg/kg | [1] |

| Vegetable Cooking Fats | Frying | 2.0–11.3 mg/kg | [1] |

| Potato Chips | Fried in repeatedly used sunflower oil | up to 29 mg/kg | [2] |

| Oxidized Soybean Oil | - | 15.72 µg/g | |

| Oxidized Sunflower Oil | - | 25.41 µg/g |

Plants and Fungi

This compound also occurs naturally in some plants, contributing to their essential oil profiles, and has been identified as a volatile compound produced by certain fungi.

Table 2: Quantitative Data of this compound in Plant and Fungal Sources

| Source | Part/Condition | Concentration | Reference |

| Tangerine Peel | Oil | up to 500 ppm | |

| Pears | Fruit | Low levels detected | |

| Plums | Fruit | Detected as a volatile compound | |

| Grapes | Unripe berries | Present, decreases with ripening | |

| Various Fungi | Volatiles | Detected by HS-SPME-GC-MS |

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the enzymatic oxidation of polyunsaturated fatty acids, predominantly linoleic acid and arachidonic acid. This process is a key part of the lipoxygenase (LOX) pathway.

The biosynthesis begins with the oxidation of a polyunsaturated fatty acid, such as linoleic acid, by a lipoxygenase enzyme. This reaction introduces a hydroperoxy group, forming a hydroperoxy-octadecadienoic acid (HPODE). This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme, yielding volatile aldehydes, including this compound, and a corresponding oxo-acid.

Experimental Protocols

Quantification of this compound in Edible Oils by HPLC

This protocol details the extraction and quantification of this compound from edible oil samples using high-performance liquid chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

a. Sample Preparation and Extraction:

-

Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.

-

Add 2 mL of acetonitrile to the tube.

-

Vortex the mixture vigorously for 1 minute to extract the aldehydes.

-

Centrifuge the mixture at 5000 rpm for 5 minutes.

-

Carefully collect the acetonitrile supernatant.

-

Repeat the extraction process two more times with fresh 2 mL portions of acetonitrile.

-

Combine the three acetonitrile extracts.

b. Derivatization:

-

To the combined extract, add 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% (v/v) phosphoric acid.

-

Incubate the mixture in a water bath at 40°C for 30 minutes to allow for the derivatization reaction to complete.

-

After incubation, cool the solution to room temperature.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

c. HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set at 360 nm.

-

Injection Volume: 20 µL.

-

Quantification: Create a calibration curve using standards of this compound-DNPH derivative of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of this compound from Linoleic Acid

This protocol describes the enzymatic synthesis of this compound from linoleic acid using commercially available lipoxygenase and a crude plant extract containing hydroperoxide lyase.

a. Preparation of Enzyme Solutions:

-

Lipoxygenase (LOX): Prepare a solution of soybean lipoxygenase (Type I-B) in a phosphate buffer (50 mM, pH 7.0).

-

Hydroperoxide Lyase (HPL) Extract: Homogenize fresh plant material known to have HPL activity (e.g., bell pepper, cucumber) in a cold extraction buffer (e.g., 100 mM phosphate buffer, pH 6.5, containing protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude HPL extract.

b. Enzymatic Reaction:

-

In a reaction vessel, dissolve linoleic acid in the phosphate buffer (50 mM, pH 7.0) to a final concentration of 1-5 mM. A small amount of a non-ionic detergent (e.g., Tween 20) can be added to aid in solubilization.

-

Initiate the first reaction by adding the lipoxygenase solution. Incubate at room temperature with gentle stirring for 30-60 minutes. Monitor the formation of the hydroperoxide intermediate by measuring the absorbance at 234 nm.

-

Once the hydroperoxide formation has plateaued, add the crude HPL extract to the reaction mixture.

-

Continue the incubation for another 30-60 minutes to allow for the cleavage of the hydroperoxide and the formation of this compound.

c. Product Analysis:

-

The volatile products, including this compound, can be analyzed directly from the headspace of the reaction vessel using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Alternatively, the reaction mixture can be extracted with an organic solvent (e.g., hexane or diethyl ether), and the extract can be analyzed by GC-MS.

Conclusion

This compound is a significant aroma compound with a complex origin rooted in the oxidative degradation of essential fatty acids. Understanding its natural distribution and the mechanisms of its formation is crucial for food quality control, flavor chemistry, and for researchers investigating the biological roles of lipid peroxidation products. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further scientific inquiry in these areas. The visualization of the biosynthetic and analytical workflows aims to provide a clear and concise overview of the key processes involved in the study of this potent aldehyde.

References

The Role of 2,4-Decadienal in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical process in cellular damage, generates a variety of reactive aldehydes, among which trans,trans-2,4-decadienal (DDE) is a prominent and highly toxic species. Arising from the oxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acids, DDE is implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases.[1][2] Its high reactivity stems from the α,β-unsaturated aldehyde structure, which readily forms covalent adducts with cellular macromolecules, leading to protein carbonylation, DNA damage, and disruption of cellular homeostasis.[1][3] This technical guide provides an in-depth overview of the role of 2,4-decadienal in lipid peroxidation, detailing its mechanisms of toxicity, impact on cellular signaling pathways, and methodologies for its study. The content herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge and experimental frameworks to investigate the multifaceted role of this lipid-derived electrophile.

Introduction: this compound and Lipid Peroxidation

The toxicity of DDE is attributed to its electrophilic nature, allowing it to react with nucleophilic groups in proteins, nucleic acids, and lipids. This adduction leads to a condition known as "carbonyl stress," contributing to cellular dysfunction and the pathogenesis of various diseases.

Mechanisms of this compound-Induced Cellular Toxicity

The cellular toxicity of this compound is multifactorial, involving the induction of oxidative and nitrative stress, mitochondrial dysfunction, and the activation of apoptotic and inflammatory signaling pathways.

Induction of Oxidative and Nitrative Stress

DDE treatment has been shown to significantly increase the production of superoxide (O₂⁻) and peroxynitrite (ONOO⁻) in vascular endothelial cells. This is accompanied by an increase in the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase subunits, key enzymes in the production of these reactive species. The resulting oxidative and nitrative stress contributes to endothelial dysfunction and has been linked to the development of hypertension.

Mitochondrial Dysfunction

Mitochondria are primary targets of DDE-induced toxicity. Exposure to DDE leads to a decrease in mitochondrial DNA copy number, ATP synthesis, and mitochondrial membrane potential. It also increases mitochondrial ROS production and the release of cytochrome c into the cytosol, a key step in the intrinsic apoptotic pathway. Furthermore, DDE can induce mitochondrial fragmentation and fission by increasing the expression and mitochondrial translocation of the dynamin-1-like protein (DNM1L).

Protein Adduction and Carbonylation

As a reactive electrophile, DDE readily forms covalent adducts with proteins, a process known as carbonylation. This modification can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling. Key protein targets of DDE include Hsp90 and 14-3-3ζ, which are involved in inflammation and tumorigenesis. The interaction of DDE with these proteins can trigger pro-inflammatory responses.

Apoptosis and Inflammation

DDE is a potent inducer of apoptosis. It activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn mediates the apoptotic cascade. DDE exposure leads to an increased Bax/Bcl-2 ratio and the release of cytochrome c, culminating in caspase-3 activation and programmed cell death. In addition to apoptosis, DDE also promotes inflammatory responses by activating the NF-κB signaling pathway and increasing the production of pro-inflammatory cytokines.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Value | Cell Type | Exposure Time | Reference |

| IC₅₀ | 15.37 μM | HUVECs | 24 hours |

Table 2: Effects of this compound on Blood Pressure and Endothelial Function in Rats

| Treatment Group | Systolic Blood Pressure (mmHg) | Endothelium-Dependent Vasorelaxation (%) | Reference |

| Control | 115 ± 3 | 95 ± 2 | |

| DDE (50 mg/kg/day) | 138 ± 4 | 78 ± 3 | |

| DDE (100 mg/kg/day) | 152 ± 5 | 65 ± 4 |

Table 3: Effect of this compound on Oxidative Stress Markers in HUVECs

| Parameter | Control | DDE (10 μM) | DDE (15 μM) | Reference |

| Superoxide Production (RLU/mg protein) | 100 ± 8 | 185 ± 12 | 240 ± 15 | |

| Peroxynitrite Level (fluorescence intensity) | 100 ± 7 | 160 ± 11 | 210 ± 14 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in lipid peroxidation.

Cell Culture and DDE Treatment

Protocol for Culturing Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell Culture: HUVECs are cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

DDE Treatment: A stock solution of trans,trans-2,4-decadienal is prepared in a suitable solvent like DMSO. For experiments, the stock solution is diluted in the cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 15 µM). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments. Cells are typically treated for 24 hours before analysis.

Assessment of Oxidative Stress

Protocol for Measuring Superoxide Production

-

DHE Staining: Treat HUVECs with DDE as described above.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM dihydroethidium (DHE) in the dark for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

Apoptosis Assay

Protocol for Quantifying Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Treat HUVECs with DDE for 24 hours. Harvest the cells by trypsinization and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Protocol for Analyzing JNK Activation

-

Protein Extraction: After DDE treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Signaling Pathways

Caption: Signaling pathways activated by this compound leading to cellular damage.

Experimental Workflow

Caption: A typical experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound, a major product of lipid peroxidation, is a highly reactive and cytotoxic molecule that plays a significant role in cellular damage and the pathogenesis of various diseases. Its ability to induce oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation through the modulation of key signaling pathways underscores its importance as a target for therapeutic intervention.

Future research should focus on further elucidating the complete profile of protein targets of DDE through advanced proteomic techniques. A deeper understanding of the specific protein modifications induced by DDE and their functional consequences will be crucial. Furthermore, the development of specific inhibitors that can block the toxic effects of DDE or enhance its detoxification could represent a novel therapeutic strategy for diseases associated with lipid peroxidation and carbonyl stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of the pathological roles of this compound.

References

- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

In Vitro Toxicological Profile of 2,4-Decadienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal, an α,β-unsaturated aldehyde, is a lipid peroxidation product commonly found in heated cooking oils and various food products. Its widespread presence raises concerns about its potential toxicity. This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound, focusing on its cytotoxicity, genotoxicity, and the underlying molecular mechanisms involving oxidative and endoplasmic reticulum stress. The information is presented to aid researchers, scientists, and drug development professionals in understanding and evaluating the potential risks associated with this compound.

Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects across a range of in vitro models. Studies have reported its toxicity in human endothelial cells, human erythroleukemia cells, and human diploid fibroblasts.[1] The cytotoxic effects are dose- and time-dependent, leading to decreased cell viability and altered cell morphology.[2]

Quantitative Cytotoxicity Data

| Cell Line | Assay | Concentration | Incubation Time | Endpoint | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | LC50 of 9 µM | Not Specified | Cell Viability | [1] |

| Human Vascular Smooth Muscle Cells (SMC) | LDH Release | 50 µM | 24 hours | 48% LDH Leakage | [3] |

| Human Corneal Epithelial (HCE) cells | Not Specified | Dose-dependent | Time-dependent | Decreased cell viability, altered morphology | [2] |

Genotoxicity of this compound

The genotoxic potential of this compound has been investigated in bacterial reverse mutation assays. The compound was found to be non-mutagenic in several strains of Salmonella typhimurium, both with and without metabolic activation.

Mechanisms of Toxicity

The toxic effects of this compound are attributed to its ability to induce oxidative and endoplasmic reticulum (ER) stress, leading to cellular damage and apoptosis.

Oxidative Stress

Exposure to this compound leads to an increase in intracellular reactive oxygen species (ROS) production. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce ER stress, as evidenced by the increased expression of ER stress-related proteins. Prolonged ER stress can activate apoptotic pathways.

Signaling Pathways

The toxicity of this compound involves the activation of specific signaling pathways, including the JNK and ER stress pathways, which ultimately lead to apoptosis.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

At the end of the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm.

Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.

Protocol:

-

Expose cells to this compound.

-

Embed the cells in a low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize under a microscope. DNA damage is quantified by the length and intensity of the "comet tail."

DCFH-DA Assay for ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.

Visualizations

Caption: Experimental workflow for in vitro toxicological assessment of this compound.

Caption: Proposed signaling pathways involved in this compound-induced cytotoxicity.

References

Metabolic Pathways and Toxicological Profile of 2,4-Decadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans,trans-2,4-Decadienal (DDE) is a reactive α,β-unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids, particularly linoleic acid. It is commonly found in heated cooking oils and various food products. Due to its electrophilic nature, DDE can interact with cellular macromolecules, leading to a range of toxicological effects. Understanding the metabolic fate and the molecular pathways affected by DDE is crucial for assessing its impact on human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the metabolic pathways involving 2,4-Decadienal, its toxicological implications, and detailed experimental protocols for its study.

Metabolic Pathways of this compound

The biotransformation of this compound in vivo primarily proceeds through two main pathways: oxidation and conjugation with glutathione (GSH).[1][2] These pathways serve to detoxify DDE and facilitate its excretion.

Oxidation Pathway

Glutathione Conjugation Pathway

A major detoxification pathway for electrophilic compounds like this compound is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde, forming a stable conjugate. This initial GSH adduct can be further metabolized through the mercapturic acid pathway, leading to the formation of a cysteine conjugate. In the case of this compound, this pathway ultimately yields cysteine-conjugated 2,4-decadien-1-ol, which has been identified as a major urinary metabolite. The reduction of the aldehyde group to an alcohol is also a key step in this pathway.

Toxicological Effects and Signaling Pathways

The reactivity of this compound allows it to interact with various cellular components, leading to oxidative stress, inflammation, and apoptosis. These effects are mediated through the modulation of key signaling pathways, primarily the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.

Induction of Inflammatory Responses

This compound has been shown to induce inflammatory responses in various cell types. This is achieved through the activation of the JNK and NF-κB signaling cascades. Activation of these pathways leads to the increased expression of pro-inflammatory cytokines. Proteomic studies have identified heat shock protein 90 (Hsp90) and 14-3-3ζ as direct protein targets of DDE, and these interactions are implicated in its pro-inflammatory effects.

Apoptosis Induction

Exposure to this compound can trigger programmed cell death, or apoptosis. This process is also mediated by the JNK signaling pathway. The sustained activation of JNK in response to cellular stress, such as that induced by DDE, is a key event in the initiation of the apoptotic cascade.

Quantitative Data Summary

| Analyte | Matrix | Concentration Range | Reference |

| trans,trans-2,4-Decadienal | Uncured Pork | 0.69 ± 0.16 mg/kg | |

| trans,trans-2,4-Decadienal | Oil of Tangerine Peel | up to 500 ppm | |

| trans,trans-2,4-Decadienal | Rancid Peanut Butter | > 17 ppm |

Enzyme Kinetic Parameters (General for relevant enzymes)

| Enzyme | Substrate | Km | Vmax | Reference |

| Human Mitochondrial ALDH (ALDH-2) | Acetaldehyde | Low µM range | - | |

| Human Cytosolic ALDH (ALDH-1) | Decanal | 2.9 ± 0.4 nM | - | |

| Glutathione S-Transferase | 1-chloro-2,4-dinitrobenzene (CDNB) | ~100 µM | 40-60 µmol/min per mg of GST |

Note: Specific kinetic data for this compound with these enzymes is limited in the available literature.

Mandatory Visualizations

Caption: Metabolic pathways of this compound.

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Quantification of this compound Metabolites in Urine by LC-MS/MS

Objective: To quantify the major metabolites of this compound (2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol) in urine samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge samples at 10,000 x g for 10 minutes at 4°C to pellet any debris.

-

To 100 µL of supernatant, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analytes).

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the metabolites with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions should be optimized for each analyte and the internal standard. For example, for 2,4-decadienoic acid, one might monitor the transition from the parent ion [M+H]+ to a characteristic fragment ion.

-

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the metabolites in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

-

Caption: Experimental workflow for LC-MS/MS quantification.

In Vitro Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST in catalyzing the conjugation of this compound with glutathione.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.

-

Reduced Glutathione (GSH) solution: 100 mM in water.

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (for a standard assay): 100 mM in ethanol.

-

This compound solution: Prepare a stock solution in a suitable solvent like ethanol.

-

Enzyme solution: Purified GST or a cell/tissue lysate containing GST.

-

-

Assay Procedure (using CDNB as a reference substrate):

-

In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, GSH, and CDNB.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GS-CDNB conjugate.

-

For this compound, a different detection method would be required, such as HPLC to measure the formation of the GSH-DDE adduct.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the specific activity of the enzyme (units per mg of protein). One unit is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Caption: Experimental workflow for GST activity assay.

Conclusion

This compound is a reactive aldehyde with significant toxicological potential. Its metabolism through oxidation and glutathione conjugation represents key detoxification mechanisms. However, at sufficient concentrations, DDE can overwhelm these protective pathways and induce cellular damage through the activation of stress-related signaling cascades. The experimental protocols provided in this guide offer a framework for the detailed investigation of DDE metabolism and its cellular effects, which is essential for a comprehensive risk assessment and the development of strategies to mitigate its adverse health impacts. Further research is warranted to elucidate the specific enzyme kinetics and to expand the profile of cellular targets of this prevalent dietary and environmental compound.

References

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of JNK and p38 activation by flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity of 2,4-Decadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Decadienal, an α,β-unsaturated aldehyde, is a significant compound found naturally as a product of lipid peroxidation in various foods and is also utilized as a synthetic flavoring agent.[1][2] Given its widespread human exposure, a thorough evaluation of its genotoxic potential is critical for risk assessment.[1][2] This technical guide provides a comprehensive overview of the genotoxicity studies conducted on this compound. It synthesizes data from key assays, including the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay, presenting quantitative data in structured tables and detailing the experimental protocols. Furthermore, this document includes visualizations of experimental workflows and logical frameworks to facilitate a deeper understanding of the toxicological evaluation process. The collective evidence indicates that this compound is not mutagenic in bacterial systems but shows mixed and equivocal results for inducing chromosomal damage in vivo, warranting a careful consideration of its safety profile.

Data on Genotoxicity Studies

The genotoxic potential of this compound has been evaluated using a standard battery of tests, primarily focusing on gene mutations and chromosomal damage. The National Toxicology Program (NTP) has conducted key studies to assess its safety.[1]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium. Studies conducted by the NTP concluded that this compound was not mutagenic in multiple tester strains, both in the presence and absence of metabolic activation (S9 mix).

| Table 1: Summary of Bacterial Reverse Mutation Assay Results for this compound | ||||

| Study ID | Test System | Concentration Range | Metabolic Activation (S9) | Result |

| NTP Study A30973 | S. typhimurium strains TA98, TA100, TA1535, TA1537 | Not specified in summary | With and Without | Negative |

| NTP Study A75903 | S. typhimurium strains TA97, TA98, TA100, TA1535 | Not specified in summary | With and Without | Negative |

| NTP TOX-76 Summary | Several strains of S. typhimurium | Not specified in summary | With and Without | Negative |

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus. The results for this compound in this assay have been mixed and are considered equivocal. Acute tests in rodents have yielded conflicting results depending on the species, administration protocol, and dose.

| Table 2: Summary of In Vivo Micronucleus Assay Results for this compound | |||||||

| Study ID | Species / Strain | Tissue | Route of Administration | Dose(s) | Sampling Time | Endpoint | Result |

| NTP TOX-76 | Male F344/N Rats | Bone Marrow | Intraperitoneal Injection (single) | Not Specified | Not Specified | Micronucleated Erythrocytes | Positive (no confirmatory trial conducted) |

| NTP TOX-76 | Male B6C3F1 Mice | Bone Marrow | Intraperitoneal Injection (three) | Not Specified | Not Specified | Micronucleated Erythrocytes | Negative |

| NTP TOX-76 | Male B6C3F1 Mice | Bone Marrow | Intraperitoneal Injection (single) | 600 mg/kg | 48 hours | Micronucleated Polychromatic Erythrocytes (PCEs) | Equivocal (small but statistically significant increase) |

| NTP TOX-76 | Male B6C3F1 Mice | Peripheral Blood | Intraperitoneal Injection (single) | Dose-related | Not Specified | Micronucleated PCEs | Equivocal (increase was insufficient for a positive call) |

| NTP TOX-76 | Male & Female B6C3F1 Mice | Peripheral Blood | Gavage (3 months) | Up to 800 mg/kg | Post-treatment | Micronucleated Normochromatic Erythrocytes (NCEs) | Negative |

Other Genotoxicity-Related Findings

While standard regulatory assays provide a framework for assessment, mechanistic data reveals that this compound can interact with DNA. It is capable of reacting with nucleosides, such as 2'-deoxyguanosine, to form DNA adducts. The formation of such adducts is a potential mechanism that could lead to mutations if not properly repaired by the cell.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. The following sections describe the general protocols for the key assays cited.

Bacterial Reverse Mutation Assay Protocol (Ames Test)

This assay is typically conducted following OECD Guideline 471.

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA97) is used, which are specifically designed to detect different types of point mutations (frameshift or base-pair substitutions).

-

Metabolic Activation: Each strain is tested with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This system mimics mammalian metabolism to detect chemicals that become mutagenic after biotransformation.

-

Exposure: In the plate incorporation method, the tester strains, the test chemical at various concentrations, and the S9 mix (if required) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring and Evaluation: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background (negative control) and this increase is reproducible.

In Vivo Micronucleus Assay Protocol

This assay is performed according to OECD Guideline 474 to assess clastogenicity and aneugenicity.

-

Animal Model: Laboratory rodents, typically mice (e.g., B6C3F1) or rats (e.g., F344/N), are used.

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection. The dosing regimen can be a single treatment or multiple treatments over consecutive days. Doses are selected based on preliminary toxicity studies to include a maximum tolerated dose (MTD).

-

Sample Collection:

-

Bone Marrow: At appropriate intervals after the final treatment (e.g., 24 and 48 hours), animals are euthanized. The bone marrow is flushed from the femurs or tibias.

-

Peripheral Blood: Blood samples are collected, typically from the tail vein, at similar time points.

-

-

Slide Preparation: The collected cells are centrifuged, and smears are prepared on glass slides. The slides are fixed and stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic erythrocytes (NCEs, mature).

-

Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.

-

Evaluation: A positive response is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Visualizations: Workflows and Logical Relationships

Diagrams are provided to illustrate the decision-making process in genotoxicity assessment and the workflow of a key in vivo experiment.

References

A Historical Literature Review of 2,4-Decadienal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal, a reactive α,β-unsaturated aldehyde, has been a subject of scientific inquiry for decades, primarily due to its significant impact on the flavor and aroma of various foods and its role as a product of lipid peroxidation. Initially identified as a key flavor compound, research has expanded to uncover its biological activities, including cytotoxic, genotoxic, and signaling effects. This technical guide provides a comprehensive historical review of the research on this compound, detailing its discovery, synthesis, analytical determination, and biological implications.

Historical Perspective: Discovery and Early Research

The recognition of this compound is intrinsically linked to the study of food chemistry and the investigation of flavors and off-flavors that develop during the processing and storage of fat-containing foods.

Mid-20th Century: The Dawn of Flavor Chemistry The first identification of this compound is reported to have occurred in the mid-20th century during investigations into the volatile components of heated vegetable oils and other thermally processed foods.[1] Early research in flavor chemistry, such as the work conducted at the USDA's Western Regional Research Center starting in the 1940s, laid the groundwork for identifying key aroma compounds.[2] These early studies were driven by the need to understand and control the flavor stability of processed foods.

Association with Lipid Peroxidation It was established that this compound is a significant product of the autoxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils.[1][3] This understanding was crucial in explaining the development of "deep-fried" or "rancid" flavors in foods. Landmark research in the latter half of the 20th century solidified the connection between lipid oxidation and the formation of volatile aldehydes, with this compound being a prominent example.

Synthesis and Chemical Properties

The ability to synthesize this compound has been crucial for its use as a flavor and fragrance ingredient and for conducting toxicological and biological studies.

Chemical Synthesis One of the earliest and most common methods for the industrial production of this compound is the condensation of hexaldehyde with crotonaldehyde.[3] Over the years, several other synthetic routes have been developed, including:

-

The oxidation of linoleic acid under the action of lipoxidase.

-

A multi-step process starting from 2-octenal and pyridine.

-

Reaction of a Grignard reagent from 1-methoxy-1-butene-3-yne with hexanal.

Chemical Properties (E,E)-2,4-Decadienal is the most common isomer. It is a pale yellow liquid with a characteristic fatty, oily, or deep-fried aroma. At lower concentrations, it can have a citrus-like scent. Key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C10H16O |

| Molar Mass | 152.23 g/mol |

| CAS Number | 25152-84-5 |

| Boiling Point | 227.73 °C |

| Density | 0.857 g/cm³ |

Analytical Methodologies: A Historical Progression

The detection and quantification of this compound have evolved significantly with advancements in analytical instrumentation.

Early Methods Early methods for the identification of aldehydes in food were often based on classical wet chemistry techniques, such as colorimetric reactions using reagents like Tollen's reagent or 2,4-dinitrophenylhydrazine (DNPH). These methods, while foundational, lacked the specificity and sensitivity of modern techniques.

Gas Chromatography (GC) The advent of gas chromatography (GC) in the mid-20th century revolutionized flavor analysis. Early applications of GC allowed for the separation of volatile compounds from complex food matrices. The coupling of GC with mass spectrometry (GC-MS) provided a powerful tool for the definitive identification of this compound in various food products and biological samples.

High-Performance Liquid Chromatography (HPLC) High-performance liquid chromatography (HPLC) has also been widely used for the analysis of this compound, often after derivatization with DNPH to enhance UV detection. This method is particularly useful for quantifying this compound in edible oils and can serve as an indicator of lipid oxidation.

Biological Activities and Toxicological Profile

Research into the biological effects of this compound has revealed a range of activities, from cytotoxicity to the modulation of cellular signaling pathways.

Quantitative Toxicological Data

Numerous studies have investigated the toxicity of this compound, primarily in animal models. The following tables summarize key quantitative data from these studies.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Route | Dose | Observation |

| Rat | Gavage | 3600 mg/kg | All animals found dead or sacrificed moribund by day 3. |

| Mouse | Gavage | 3600 mg/kg | All animals found dead or sacrificed moribund by day 9. |

| Rat | Gavage | 1200 mg/kg | Ulceration of the forestomach. |

| Mouse | Gavage | 1200 mg/kg | Ulceration of the forestomach. |

Table 2: Sub-chronic Toxicity of this compound in Rodents (3-Month Study)

| Species | Route | Dose | Observation |

| Rat (Male) | Gavage | 400 mg/kg | Significantly lower mean body weights. |

| Rat (Male & Female) | Gavage | 800 mg/kg | Significantly lower mean body weights. |

| Mouse (Male) | Gavage | 800 mg/kg | Significantly lower mean body weights. |

| Rat & Mouse | Gavage | - | Increased incidences of forestomach lesions. |

Cellular and Molecular Effects

Oxidative Stress this compound is a known inducer of oxidative stress. Studies have shown that it can lead to an increase in reactive oxygen species (ROS) production and a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) in cells.

Apoptosis this compound has been demonstrated to induce apoptosis (programmed cell death) in various cell types. This process is often mediated by the activation of specific signaling pathways.

Inflammation The compound has also been shown to possess pro-inflammatory properties, stimulating the production of inflammatory cytokines.

Signaling Pathways Modulated by this compound

This compound can modulate several key cellular signaling pathways, leading to its observed biological effects.

JNK-Mediated Apoptosis One of the well-characterized pathways activated by this compound is the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,4-Decadienal in Edible Oils Using HPLC

Introduction

2,4-Decadienal is a key secondary oxidation product of linoleic acid, an omega-6 fatty acid prevalent in many edible oils.[1] Its presence and concentration are significant indicators of lipid peroxidation, which can lead to off-flavors and the formation of potentially toxic compounds in oils, particularly when subjected to heating, such as in frying.[2] Accurate quantification of this compound is crucial for quality control in the food industry and for health risk assessment. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.[3] This document provides detailed application notes and protocols for the quantification of this compound in edible oils using a reversed-phase HPLC (RP-HPLC) method coupled with UV-Vis detection after derivatization.

Principle

The quantification of this compound in the complex matrix of edible oils typically involves a multi-step process. First, the analyte is extracted from the oil sample. Due to the low concentration and to enhance detection sensitivity, this compound is then derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector. The derivatized sample is then analyzed by RP-HPLC, where the this compound-DNPH derivative is separated from other components and quantified by comparing its peak area to a calibration curve prepared from standards.

Experimental Protocols

1. Sample Preparation: Extraction and Derivatization

This protocol is based on established methods involving solvent extraction followed by derivatization with DNPH.

-

Materials and Reagents:

-

Edible oil sample

-

Acetonitrile (HPLC grade)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile)

-

p-Toluenesulfonic acid (catalyst) (optional)

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Syringe filters (0.45 µm, PTFE or nylon)

-

-

Procedure:

-

Weigh approximately 0.1 g of the edible oil sample into a centrifuge tube.

-

Add 2 mL of acetonitrile to the tube.

-

Vortex the mixture vigorously for 3 minutes to extract the this compound from the oil into the acetonitrile phase.

-

Repeat the extraction step two more times, collecting the acetonitrile extracts.

-

Combine the acetonitrile extracts.

-

To the combined extract, add an appropriate volume of the DNPH solution.

-

If used, add a catalytic amount of p-toluenesulfonic acid.

-

Incubate the mixture at 40°C for 30 minutes to allow for the derivatization reaction to complete.

-

After incubation, allow the solution to cool to room temperature.

-

Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

2. HPLC Analysis

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 360 nm (for the DNPH derivative)

-

-

Calibration:

-

Prepare a stock solution of this compound standard in acetonitrile.

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

Derivatize each calibration standard using the same procedure as the oil samples.

-

Inject the derivatized standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.

-

-

Quantification:

-

Inject the prepared oil sample extract into the HPLC system.

-

Identify the peak corresponding to the this compound-DNPH derivative based on the retention time obtained from the standards.

-

Determine the peak area of the analyte in the sample.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV-Vis at 360 nm |

Table 2: Method Validation Data

| Parameter | Result | Reference |

| Linearity (r²) | > 0.998 | |

| Limit of Detection (LOD) | 15 nmol/L | |

| Limit of Quantification (LOQ) | 50 nmol/L | |

| Accuracy (Recovery) | 96 - 109% | |

| Precision (RSD) | < 10% |

Table 3: Reported Concentrations of this compound in Edible Oils

| Edible Oil | Condition | Concentration Range | Reference |

| Sunflower Oil | Frying | 0.3 - 119.7 mg/kg | |

| Cottonseed Oil | Frying | 13.3 - 92.7 mg/kg | |

| Palm Oil | Frying | 4.1 - 44.9 mg/kg | |

| Vegetable Cooking Fats | Frying | 2.0 - 11.3 mg/kg | |

| Soybean Oil | Heated at 180°C | Levels increase with heating time | |

| Corn Oil | Heated at 180°C | Levels increase with heating time |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in edible oils.

Caption: Factors influencing this compound formation and its quantification.

References

GC-MS Analysis of 2,4-Decadienal Isomers: A Detailed Protocol for Researchers

For Immediate Release

A comprehensive guide for the separation and identification of 2,4-Decadienal isomers using Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for researchers, scientists, and professionals in drug development and food science. This application note provides detailed methodologies, data presentation in structured tables, and a visual workflow to ensure accurate and reproducible results.

This compound is a key volatile compound found in a variety of foods and is a significant contributor to the aroma of many cooked products. It exists as four primary geometric isomers: (E,E)-2,4-Decadienal, (E,Z)-2,4-Decadienal, (Z,E)-2,4-Decadienal, and (Z,Z)-2,4-Decadienal. The isomeric form can significantly influence the sensory properties and biological activity of the compound. Therefore, a robust analytical method to separate and identify these isomers is crucial for quality control, flavor chemistry, and toxicological studies.

Experimental Protocols

This section details the necessary steps for the analysis of this compound isomers, from sample preparation to data acquisition.

Sample Preparation

The appropriate sample preparation method is critical for accurate analysis and depends on the sample matrix.

For Liquid Samples (e.g., cooking oils, flavor extracts): A simple dilution with a volatile solvent is typically sufficient.

-

Materials:

-

This compound isomer standard or sample

-

High-purity hexane or methanol

-

Volumetric flasks

-

Micropipettes

-

GC vials with caps and septa

-

-

Procedure:

-

Prepare a stock solution of the sample by accurately weighing a known amount and dissolving it in a specific volume of hexane or methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a working standard or sample solution with a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

Transfer the final diluted sample into a 2 mL GC vial and cap it securely.

-

For Solid or Semi-Solid Samples (e.g., food products): Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile compounds.

-